{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
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Overview
Description
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a tris(propan-2-yl)silyl group, and an indole moiety
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) coupling reactions . The SM coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .
Mode of Action
In the context of SM coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers the nucleophilic organic group to the palladium .
Biochemical Pathways
It’s worth noting that the compound’s role in sm coupling reactions can lead to the formation of various organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability.
Result of Action
As a reagent in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored in a refrigerator . Furthermore, the efficacy of the compound in SM coupling reactions can be influenced by the reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the tris(propan-2-yl)silyl group. The final step involves the formation of the boronic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indoles .
Scientific Research Applications
Chemistry
In chemistry, {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its boronic acid moiety can interact with biological targets, making it a candidate for developing enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties can enhance the performance of these materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids with different substituents on the indole ring or variations in the silyl group. Examples include:
- {5-Fluoro-1-[tris(methyl)silyl]-1H-indol-4-yl}boronic acid
- {5-Fluoro-1-[tris(ethyl)silyl]-1H-indol-4-yl}boronic acid
Uniqueness
What sets {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid apart is its specific combination of substituents, which can confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPJZIANXXTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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